Forchlorfenuron vs. Thidiazuron (TDZ): Differential Impact on Kiwifruit Internal Quality Parameters
A 2024 study directly compared the effects of Forchlorfenuron (CPPU) and Thidiazuron (TDZ) on kiwifruit internal quality [1]. Both compounds increased fruit size, but their influence on internal qualities diverged significantly. Forchlorfenuron and TDZ increased the soluble solids content (SSC) and reduced fruit firmness compared to untreated controls, but they exhibited different effects on moisture content and cell size [1]. Notably, optical property analysis revealed that the mean absorption coefficient (μa) of kiwifruits treated with Forchlorfenuron was the highest, whereas fruits treated with TDZ showed the lowest μa at key absorption peaks (980 nm, 1190 nm, 1420 nm) [1].
| Evidence Dimension | Differential effects on fruit internal quality and optical properties |
|---|---|
| Target Compound Data | Increased SSC, reduced firmness; highest mean absorption coefficient (μa) at 980, 1190, and 1420 nm peaks |
| Comparator Or Baseline | Thidiazuron (TDZ): Increased SSC, reduced firmness; lowest mean μa at the same absorption peaks |
| Quantified Difference | Opposite effects on μa values at absorption peaks (CPPU highest, TDZ lowest). Spectral analysis could identify CPPU- vs. TDZ-treated fruit with 75.76% accuracy. |
| Conditions | Kiwifruit treated with 20 mg/L CPPU or 2 mg/L TDZ solutions during growth |
Why This Matters
This demonstrates that for applications where fruit optical properties are a quality proxy (e.g., non-destructive sorting), Forchlorfenuron and TDZ are not functionally equivalent and will produce distinct outcomes.
- [1] Liu D, et al. Effect of forchlorfenuron and thidiazuron on kiwifruits' internal qualities, optical properties and their relationship during growth. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2024;308:123749. View Source
